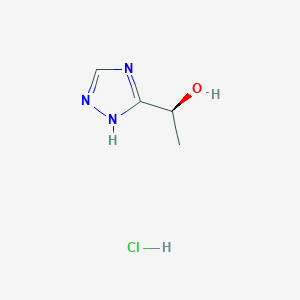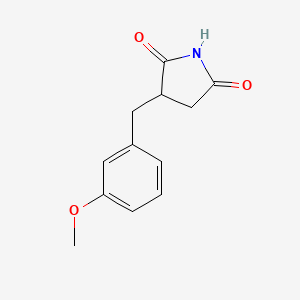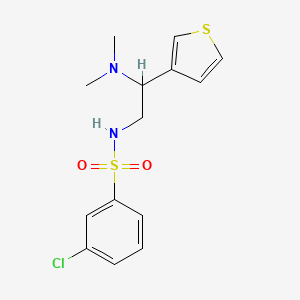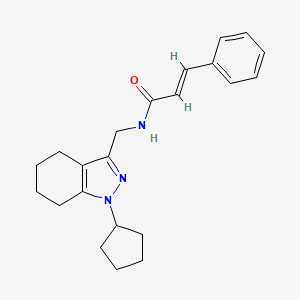
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride, also known as TET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TET is a white crystalline powder that is soluble in water and alcohol.
Wissenschaftliche Forschungsanwendungen
Agricultural and Medicinal Chemistry
1,2,4-triazole derivatives, including those related to (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride, have garnered significant interest in both agricultural and medicinal chemistry. These compounds, particularly 2-(1H-1,2,4-triazol-1-yl)ethanols, exhibit noteworthy herbicidal and antifungal activities. The ability to generate (1H-1,2,4-triazol-1-yl)methyl carbanion and its subsequent condensation with carbonyl compounds has led to a diverse array of these triazole derivatives. This versatility is crucial for developing novel compounds with potential applications in crop protection and disease management (Lassalas et al., 2017).
Structural and Magnetic Properties in Chemistry
Substituted 1,2,4-triazoles are also pivotal in the synthesis of various heterocycles. These compounds are of particular interest due to their strong s-donor and weak p-acceptor properties, facilitating diverse coordination modes with metal ions. This versatility is beneficial in creating transition-metal complexes with unique structures and magnetic properties. These complexes are under exploration for their potential applications in molecular-based memory devices, displays, and optical switches owing to their spin crossover properties. Furthermore, 1,2,4-triazole derivatives have been associated with various pharmacological properties, including anti-inflammatory, antifungal, and antiviral activities, underscoring their significance in medicinal chemistry (Şahin et al., 2008).
Solubility and Pharmacological Applications
The solubility characteristics of 1,2,4-triazole derivatives in different solvents have been extensively studied. A novel potential antifungal compound within this class exhibited poor solubility in buffer solutions and hexane, while showing better solubility in alcohols. Understanding the solubility thermodynamics and partitioning processes in biologically relevant solvents is crucial for drug development and optimization, especially considering the solute-solvent interactions and the preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Antimicrobial, Antioxidant, and Anticancer Research
The synthesis and characterization of 1,2,4-triazole derivatives have been pivotal in exploring their potential as antimicrobial, antioxidant, and anticancer agents. New series of triazole derivatives have demonstrated broad-spectrum antimicrobial activities and significant antioxidant activities. Some of these compounds also exhibited moderate to excellent anticancer activities, especially on breast cancer cell lines, marking them as promising leads in pharmaceutical research (Bhat et al., 2016).
Eigenschaften
IUPAC Name |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLCHAKTKBLJGC-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)
![N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466101.png)


![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)
![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)




![1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2466118.png)

![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)